5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methylurea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 5-position.
5-Methylpyrimidine-2,4(1h,3h)-dione: Lacks the phenyl group at the 1-position.
1-Phenyl-5-methyluracil: A similar compound with a different ring structure.
Uniqueness
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
1484-93-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) |
InChI Key |
JFIGUZOJHCKWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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